REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.C[C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1.[CH3:16][CH:17]=C(C)C>C1CCCCC1>[C:11]1(=[O:12])[C:10]2[C:14](=[CH:15][CH:7]=[CH:8][CH:9]=2)[CH2:17][CH2:16]1
|
Name
|
Tin (IV) chloride
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC=C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at 10° C. during 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
subsequently poured out into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The solution in ether is washed neutral
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue is added to a solution of 72 g AlCl3 in 200 ml nitropropane, in the course of which the temperature
|
Type
|
CUSTOM
|
Details
|
is kept at 25°-30° C
|
Type
|
STIRRING
|
Details
|
Then the reaction mixture is stirred during five hours at 20° C
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
After that it is poured out into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The solution in ether is washed neutral
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under diminished pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |